1,4-Bis(3,5-dimethoxybenzoyl)piperazine
Description
Properties
Molecular Formula |
C22H26N2O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-15(10-18(13-17)28-2)21(25)23-5-7-24(8-6-23)22(26)16-11-19(29-3)14-20(12-16)30-4/h9-14H,5-8H2,1-4H3 |
InChI Key |
OPRDJUGUGTWROL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1,4-bis(3,5-dimethoxybenzoyl)piperazine with key analogs:
Research Findings and Contradictions
- Antiviral Efficacy: Bis(heteroaryl)piperazines (e.g., UC-781) exhibit nanomolar anti-HIV activity, but resistance mutations (e.g., Tyr181Cys) reduce efficacy. The dimethoxybenzoyl groups may offer resistance mitigation due to distinct binding modes .
- Thermal Stability: Selenogallate frameworks incorporating 1,4-bis(3-aminopropyl)piperazine show lower thermal stability compared to manganese-ethylenediamine analogs , highlighting the trade-off between substituent flexibility and stability.
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.2 equiv) is added as a base to neutralize HCl generated during the reaction. 3,5-Dimethoxybenzoyl chloride (2.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (washing with 1M HCl, saturated NaHCO₃, and brine). The crude product is purified via recrystallization from ethanol or column chromatography.
Table 1: Key Parameters for Direct Acylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of reactants |
| Base | Triethylamine | Efficient HCl scavenging |
| Temperature | 0°C → Room temperature | Reduces dimerization |
| Stoichiometry (Acyl Cl) | 2.2 equiv | Ensures complete bis-acylation |
| Reaction Time | 18 hours | Balances conversion vs. degradation |
Yield ranges from 65–78% depending on purity of starting materials. Over-acylation or oligomerization may occur if stoichiometry or temperature control is inadequate.
Stepwise Acylation for Enhanced Selectivity
To circumvent issues of incomplete bis-acylation, a stepwise approach is employed:
-
Mono-acylation of piperazine using 1.1 equiv of 3,5-dimethoxybenzoyl chloride.
-
Isolation of the mono-acylated intermediate.
-
Second acylation with another equivalent of the acyl chloride.
Synthesis of Mono-acylated Intermediate
Piperazine (1.0 equiv) and 3,5-dimethoxybenzoyl chloride (1.1 equiv) react in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 1.2 equiv) at −10°C. The mono-acylated product precipitates upon addition of cold hexane and is filtered.
Table 2: Analytical Data for Mono-acylated Intermediate
| Property | Value |
|---|---|
| Melting Point | 112–115°C |
| NMR (CDCl₃) | δ 3.82 (s, 6H, OCH₃), 3.45–3.70 (m, 8H, piperazine), 6.42–7.10 (m, 3H, aryl) |
| IR (KBr) | 1645 cm⁻¹ (C=O stretch) |
Second Acylation and Purification
The isolated mono-acylated intermediate (1.0 equiv) reacts with 3,5-dimethoxybenzoyl chloride (1.05 equiv) in DCM/DIPEA at room temperature for 8 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the bis-acylated product in 82–89% yield.
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the reaction between piperazine and 3,5-dimethoxybenzoic acid. This method avoids handling moisture-sensitive acyl chlorides.
Procedure with EDC/HOBt
3,5-Dimethoxybenzoic acid (2.2 equiv), EDC (2.4 equiv), and hydroxybenzotriazole (HOBt, 2.4 equiv) are dissolved in DMF. Piperazine (1.0 equiv) is added, and the reaction proceeds at 25°C for 24 hours. After quenching with water, the product is extracted with ethyl acetate and purified via recrystallization.
Table 3: Comparative Yields Using Coupling Agents
| Coupling System | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 74 |
| DCC/DMAP | THF | 68 |
| DIC/HOAt | Acetonitrile | 71 |
Analytical Characterization of 1,4-Bis(3,5-dimethoxybenzoyl)piperazine
Spectroscopic Data
-
NMR (500 MHz, CDCl₃) : δ 3.80 (s, 12H, OCH₃), 3.60–3.75 (m, 8H, piperazine), 6.55 (d, Hz, 4H, aryl), 7.12 (t, Hz, 2H, aryl).
-
NMR (125 MHz, CDCl₃) : δ 55.4 (OCH₃), 167.2 (C=O), 160.1 (C-O), 106.4–134.2 (aryl).
Challenges and Mitigation Strategies
-
Incomplete Bis-acylation : Use of excess acyl chloride (2.2 equiv) and stepwise protocols improves yield.
-
Solubility Issues : High-polarity solvents like DMF or DMSO enhance reactant solubility during coupling agent-mediated synthesis.
-
Byproduct Formation : Column chromatography or recrystallization from ethanol/water mixtures removes mono-acylated or oligomeric byproducts .
Q & A
Q. What are the standard synthetic routes for 1,4-Bis(3,5-dimethoxybenzoyl)piperazine, and how are reaction conditions optimized?
The compound is typically synthesized via acylation of piperazine with substituted benzoyl chlorides. A common method involves reacting piperazine with 3,5-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., acetone or dichloromethane) under reflux. Sodium hydroxide is often added to neutralize HCl byproducts. Purification may involve recrystallization or column chromatography . Optimization focuses on solvent choice, stoichiometry, and temperature to maximize yield and minimize side reactions.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns on the piperazine ring and benzoyl groups.
- IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹).
- X-ray crystallography for definitive structural elucidation, particularly to resolve conformational flexibility of the piperazine ring and substituent geometry .
Q. How is the compound’s initial biological activity assessed in drug discovery workflows?
In vitro assays evaluate enzyme inhibition (e.g., DPP-IV) or cytotoxicity using cell lines. For example:
Q. What strategies address solubility challenges during in vitro testing?
Co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) enhance aqueous solubility. Structural analogs with hydrophilic substituents (e.g., hydroxyl groups) may also improve solubility, though this requires re-synthesis and validation .
Advanced Research Questions
Q. How do computational docking studies elucidate interactions between this compound and biological targets like DNA or enzymes?
Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating ligand-receptor interactions. Steps include:
- Protein/DNA preparation : Remove water molecules, add polar hydrogens, and assign charges.
- Grid definition : Define a 40 ų box around the active site.
- Analysis : Prioritize poses with favorable binding affinities (ΔG ≤ -7 kcal/mol) and validate with MD simulations .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Systematic substitution of the benzoyl groups (e.g., replacing methoxy with electron-withdrawing groups like halogens) improves target affinity. Meta- and para-substitutions generally enhance activity compared to ortho, as steric hindrance is minimized. Activity trends are validated via comparative IC₅₀ assays .
Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) resolved?
Potential resolutions include:
Q. What role does X-ray crystallography play in confirming structural hypotheses?
Crystallography resolves ambiguities in stereochemistry and conformation. For example, piperazine rings may adopt chair or boat conformations depending on substituents. Data collection (e.g., Bruker SMART CCD) and refinement (e.g., SHELXL) provide atomic-level resolution .
Q. How are reaction yields optimized in large-scale synthesis?
Critical parameters include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate acylation.
- Solvent selection : High-boiling solvents (e.g., DMF) improve reaction homogeneity.
- Workup optimization : Liquid-liquid extraction removes unreacted starting materials efficiently .
Q. What stability studies are required for long-term storage and handling?
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess degradation pathways.
- Analytical monitoring : Track purity via HPLC and identify degradation products with LC-MS.
- Storage recommendations : Store under inert atmosphere at -20°C in amber vials to prevent oxidation and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
